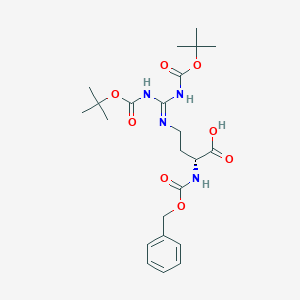

Cbz-D-norarg(boc)2-OH

Description

Properties

Molecular Formula |

C23H34N4O8 |

|---|---|

Molecular Weight |

494.5 g/mol |

IUPAC Name |

(2R)-4-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-(phenylmethoxycarbonylamino)butanoic acid |

InChI |

InChI=1S/C23H34N4O8/c1-22(2,3)34-20(31)26-18(27-21(32)35-23(4,5)6)24-13-12-16(17(28)29)25-19(30)33-14-15-10-8-7-9-11-15/h7-11,16H,12-14H2,1-6H3,(H,25,30)(H,28,29)(H2,24,26,27,31,32)/t16-/m1/s1 |

InChI Key |

FTZUAAJDNCSHTM-MRXNPFEDSA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)NC(=NCC[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C |

Canonical SMILES |

CC(C)(C)OC(=O)NC(=NCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for Cbz D Norarg Boc 2 Oh

Historical Development of Protecting Group Chemistry Relevant to Cbz and Boc

The ability to selectively mask and de-mask reactive functional groups is a cornerstone of modern organic synthesis, especially in peptide chemistry. The development of reliable and orthogonal protecting groups for amino and guanidino functionalities has been pivotal.

Evolution of Nα-Protecting Groups (Cbz, Boc, Fmoc)

The synthesis of peptides requires the temporary protection of the α-amino group to prevent uncontrolled polymerization. peptide.com Over the years, several key protecting groups have emerged, each with distinct characteristics and cleavage conditions, allowing for strategic and selective removal.

The benzyloxycarbonyl (Cbz or Z) group , introduced by Max Bergmann and Leonidas Zervas in 1932, was a landmark development in peptide synthesis. total-synthesis.commasterorganicchemistry.com It is readily introduced using benzyl (B1604629) chloroformate (Cbz-Cl) under alkaline conditions. highfine.com A significant advantage of the Cbz group is its stability to a range of conditions, yet it can be smoothly removed by catalytic hydrogenation (e.g., H₂/Pd-C), which leaves many other functional groups intact. total-synthesis.commasterorganicchemistry.com This method of deprotection occurs at a neutral pH, which is beneficial for sensitive molecules. masterorganicchemistry.com

The tert-butyloxycarbonyl (Boc) group represents another major advancement. masterorganicchemistry.com Typically installed using di-tert-butyl dicarbonate (B1257347) (Boc₂O), the Boc group is stable to bases and nucleophiles but is easily removed under acidic conditions, such as with trifluoroacetic acid (TFA). masterorganicchemistry.comorganic-chemistry.org This acid-lability provides an orthogonal strategy to the hydrogenolysis-labile Cbz group. biosynth.com

The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group, typically removed with a mild base like piperidine. masterorganicchemistry.com Its development further expanded the repertoire of orthogonal protecting groups, allowing for complex synthetic schemes where Cbz, Boc, and Fmoc groups can be selectively removed in the presence of each other. masterorganicchemistry.combiosynth.com

The concept of "orthogonality" is crucial in this context. biosynth.com Orthogonal protecting groups can be removed under distinct conditions without affecting each other, enabling the synthesis of complex molecules with multiple reactive sites. masterorganicchemistry.combiosynth.com The combination of Cbz, Boc, and Fmoc groups provides a powerful toolkit for chemists to orchestrate intricate synthetic pathways. masterorganicchemistry.com

| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Condition |

| Benzyloxycarbonyl | Cbz, Z | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenation (H₂/Pd-C) |

| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc₂O) | Strong Acid (e.g., TFA) |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu | Base (e.g., Piperidine) |

Evolution of Arginine Guanidino Group Protection

The guanidino group of arginine is strongly basic and nucleophilic, necessitating its protection during peptide synthesis to prevent side reactions. wikipedia.orgmdpi.com Historically, several protecting groups have been employed for this purpose.

Early strategies involved the use of the nitro and tosyl (Tos) groups. nih.govgoogle.com While effective, their removal often required harsh conditions, such as strong acids like anhydrous HF, which could be detrimental to the peptide. mdpi.comnih.gov

The development of more acid-labile sulfonyl-based protecting groups, such as 4-methoxy-2,3,6-trimethylphenylsulfonyl (Mtr) and 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) , was a significant improvement. peptide.com These could be cleaved with milder acidic cocktails, typically containing TFA. mdpi.com An even more acid-sensitive group, 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) , is now widely used in Fmoc-based solid-phase peptide synthesis due to its facile cleavage with TFA. rsc.org

For Boc-based strategies, protecting the guanidino group with two tert-butoxycarbonyl (Boc) groups has become a common and effective method. The resulting Nω, Nω'-di-Boc-guanidino group is significantly less basic and nucleophilic. This protection can be achieved by reacting the guanidino group with di-tert-butyl dicarbonate. orgsyn.org The di-Boc protection is stable to the conditions used for Nα-Boc removal (TFA) but can be removed under stronger acidic conditions or through specific synthetic manipulations.

Synthesis of Cbz-D-norarg(boc)2-OH Precursors

The synthesis of this compound involves the careful assembly of its constituent parts: the D-amino acid scaffold, the Nα-Cbz protecting group, and the dual Boc-protected guanidino side chain.

Stereoselective Synthesis of D-Amino Acid Scaffolds and Chiral Pool Applications

D-amino acids are important building blocks for many biologically active molecules. acs.org Their synthesis in enantiomerically pure form is a key challenge. Several strategies exist for obtaining these chiral scaffolds.

One powerful approach is the utilization of the chiral pool , which refers to the collection of readily available, enantiomerically pure natural products like L-amino acids, sugars, and terpenes. wikipedia.orgmdpi.com L-amino acids can be converted into their D-enantiomers through stereoinversion processes. rsc.org Biocatalytic methods, employing enzymes like L-amino acid deaminase and D-amino acid dehydrogenase, have been developed for the efficient stereoinversion of L-amino acids to their corresponding D-forms. rsc.orgrsc.org These enzymatic cascades can achieve high yields and enantiomeric excess. rsc.org

Another strategy is asymmetric synthesis , where a new chiral center is created from a prochiral starting material using a chiral catalyst or auxiliary. ankara.edu.tr For instance, the reductive amination of a corresponding α-keto acid using a D-amino acid dehydrogenase can produce D-amino acids with high stereoselectivity. acs.org

The choice of synthetic route to the D-amino acid backbone of this compound would depend on the availability of starting materials and the desired scale of the synthesis.

Installation of Nα-Carbobenzoxy (Cbz) Protection

Once the D-amino acid scaffold is obtained, the α-amino group is protected with the Cbz group. This is a well-established transformation in organic synthesis.

The most common method for introducing the Cbz group is the reaction of the amino acid with benzyl chloroformate (Cbz-Cl) under alkaline conditions. highfine.com The reaction is typically carried out in a biphasic system of an organic solvent and water, with a base such as sodium bicarbonate or sodium carbonate to neutralize the hydrochloric acid generated during the reaction. total-synthesis.comhighfine.com Maintaining the pH between 8 and 10 is crucial to prevent decomposition of Cbz-Cl and racemization of the amino acid. highfine.com

Alternative reagents for Cbz protection include N-(benzyloxycarbonyloxy)succinimide (Cbz-OSu). highfine.com The reaction can also be performed under non-alkaline conditions, for example, using PEG-600 as a green reaction medium. highfine.com The Cbz group is stable to a wide range of reaction conditions, making it a robust protecting group for subsequent synthetic steps. researchgate.net

Dual Nω, Nω'-tert-Butoxycarbonyl (Boc) Protection of the Guanidino Moiety

The final key step in synthesizing the precursors for this compound is the protection of the guanidino group with two Boc groups. This transformation effectively masks the high basicity and nucleophilicity of the guanidine (B92328) functionality.

The direct di-Boc protection of a guanidino group can be achieved by reacting it with an excess of di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. orgsyn.org However, a more common and controlled approach is to construct the di-Boc protected guanidine moiety from a primary amine.

Several reagents have been developed for the "guanidinylation" of amines to form N,N'-di-Boc-protected guanidines. One such reagent is 1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea . This reagent reacts with primary amines under mild conditions to afford the desired protected guanidine. researchgate.net Another efficient method involves the use of N,N'-di-Boc-N"-triflylguanidine , which is a highly effective guanidinylating agent for a wide range of amines. orgsyn.org Alternatively, di-Boc-thiourea can be activated with reagents like cyanuric chloride for the guanylation of amines. researchgate.net

Advanced Synthetic Protocols for this compound

The synthesis of this compound, a non-proteinogenic amino acid with orthogonal protecting groups, is a critical process for its application in peptide synthesis and drug discovery. The presence of the Cbz (carboxybenzyl) group on the alpha-amino group and two Boc (tert-butyloxycarbonyl) groups on the guanidino side chain necessitates a carefully designed synthetic strategy. This section delves into the advanced protocols for its synthesis, focusing on the optimization of reaction conditions, ensuring stereochemical integrity, and considerations for scaling up production.

Optimization of Reaction Conditions and Yields

The efficient synthesis of this compound hinges on the optimization of the guanidinylation of a suitable precursor, typically a protected D-ornithine derivative. The literature on the synthesis of analogous protected arginine derivatives highlights several key parameters that can be manipulated to maximize reaction yield and purity. nih.gov The guanidinylation step often involves the reaction of an Nα-protected ornithine with a guanidinylating reagent, such as N,N′-di-Boc-N″-triflylguanidine. researchgate.net

Key reaction parameters that are typically optimized include the choice of solvent, base, reaction temperature, and stoichiometry of the reactants. Solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF) are commonly employed. The selection of an appropriate base, for instance, triethylamine (B128534) (TEA) or diisopropylethylamine (DIEA), is crucial for facilitating the reaction while minimizing side products. The reaction temperature is another critical factor; while some reactions proceed efficiently at room temperature, others may require cooling to 0°C or gentle heating to achieve optimal results.

A systematic approach to optimization involves varying one parameter at a time while keeping others constant and monitoring the reaction progress and yield. High-performance liquid chromatography (HPLC) is an indispensable tool for this purpose, allowing for the quantification of both the desired product and any impurities. The findings from such optimization studies can be compiled into a data table to identify the ideal set of conditions.

Table 1: Illustrative Optimization of Guanidinylation Reaction Conditions

| Entry | Solvent | Base (equiv.) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | DCM | TEA (2.0) | 25 | 24 | 65 |

| 2 | THF | TEA (2.0) | 25 | 24 | 72 |

| 3 | DMF | TEA (2.0) | 25 | 24 | 80 |

| 4 | DMF | DIEA (2.0) | 25 | 24 | 85 |

| 5 | DMF | DIEA (2.0) | 0 | 24 | 78 |

| 6 | DMF | DIEA (2.5) | 25 | 18 | 90 |

This table is a representative example based on general principles of optimizing similar chemical reactions and does not represent actual experimental data for this compound.

Scalability Considerations for Laboratory and Research Production

Transitioning a synthetic protocol from a small laboratory scale to a larger production scale for research purposes introduces a new set of challenges. Several factors must be considered to ensure the process remains efficient, safe, and economically viable.

Reaction Volume and Equipment: Scaling up the reaction volume requires appropriate glassware and equipment. The efficiency of stirring and temperature control can be affected in larger reaction vessels, potentially impacting reaction kinetics and yield.

Purification: Purification of the final product on a larger scale can be challenging. While column chromatography is a common technique in the laboratory, it can be cumbersome and time-consuming for larger quantities. Alternative purification methods such as crystallization or precipitation should be explored to streamline the process. The development of large-scale flash chromatography systems can also be beneficial. acs.org

Safety: A thorough safety assessment of the entire process is critical before scaling up. This includes understanding the hazards associated with all chemicals used, as well as the potential for exothermic reactions.

Process Optimization for Scale-up: The optimal reaction conditions determined on a small scale may not be directly transferable to a larger scale. Further optimization may be necessary to account for changes in heat and mass transfer. The general principles for scaling up peptide synthesis in solution, such as careful planning of protecting group strategy and fragment coupling, can be adapted to the production of this complex amino acid. nih.gov

Applications of Cbz D Norarg Boc 2 Oh in Peptide Chemistry

Integration into Solid Phase Peptide Synthesis (SPPS)

Solid Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient assembly of peptide chains on a solid support. organic-chemistry.org The integration of a sterically demanding and uniquely protected amino acid like Cbz-D-norarg(boc)2-OH into SPPS protocols necessitates a careful evaluation of chemical compatibility, orthogonal protection strategies, and reaction kinetics.

Compatibility with Boc-Strategy SPPS

The Boc strategy for SPPS involves the use of an acid-labile Boc group for temporary Nα-protection, which is typically removed by treatment with trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM). chempep.com Side-chain protecting groups in this strategy are generally benzyl-based and are removed in the final cleavage step with a strong acid like hydrofluoric acid (HF). chempep.com

The Cbz group on the α-amino position of this compound is generally stable to the acidic conditions used for Boc removal (TFA/DCM). researchgate.netorganic-chemistry.org However, its use as a temporary protecting group in a standard stepwise Boc-SPPS is impractical because its removal requires hydrogenolysis, which is not compatible with the solid-phase setup. vectorlabs.comtotal-synthesis.com Therefore, this compound is not suitable for chain elongation in a standard Boc-SPPS protocol where it would be repeatedly subjected to deprotection and coupling cycles. Instead, its primary application in Boc-SPPS is for the introduction of a Cbz-protected D-norarginine residue at the N-terminus of a peptide. This approach is valuable for synthesizing fully protected peptide fragments that can be later used in fragment condensation strategies. peptide.com

The di-Boc protection on the guanidino side chain is compatible with the Boc-SPPS workflow. These Boc groups are acid-labile and are removed during the final cleavage from the resin with strong acid, such as HF or trifluoromethanesulfonic acid (TFMSA). nih.gov

Considerations for Orthogonal Protection Strategies (Cbz, Boc, and other groups)

Orthogonal protection schemes are fundamental to modern peptide synthesis, enabling the selective removal of one type of protecting group in the presence of others. nih.govfiveable.mebiosynth.com The combination of Cbz and Boc groups in this compound is a classic example of an orthogonal set. acs.orgmasterorganicchemistry.com

The Cbz group is stable to the acidic conditions used to remove Boc groups and the basic conditions used to remove Fmoc groups, but it is readily cleaved by catalytic hydrogenolysis (e.g., H₂/Pd-C). total-synthesis.comtaylorfrancis.com Conversely, the Boc groups are stable to hydrogenolysis and base treatment but are labile to acid. organic-chemistry.org This orthogonality allows for precise, selective deprotection, which is critical for complex synthetic routes, such as the synthesis of cyclic peptides, branched peptides, or post-synthesis modification on the resin. peptide.com

For instance, a peptide can be assembled on a solid support using Fmoc/tBu chemistry. This compound can then be coupled as the final N-terminal residue. The Fmoc group of the preceding residue is removed with a base (e.g., piperidine), and the Cbz-protected amino acid is coupled. The side-chain tBu and Boc groups can be selectively removed with TFA while leaving the N-terminal Cbz group intact. researchgate.net This yields a peptide with a free side-chain and a protected N-terminus, ready for further modification.

Table 1: Orthogonality of Common Protecting Groups in Peptide Synthesis

| Protecting Group | Abbreviation | Cleavage Condition | Stability |

|---|---|---|---|

| Benzyloxycarbonyl | Cbz or Z | Catalytic Hydrogenolysis (H₂/Pd-C) | Stable to mild acid and base |

| tert-Butyloxycarbonyl | Boc | Acid (e.g., TFA, HCl) | Stable to base and hydrogenolysis |

| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) | Stable to acid and hydrogenolysis |

| tert-Butyl | tBu | Acid (e.g., TFA) | Stable to base and hydrogenolysis |

| Benzyl (B1604629) | Bzl | Strong Acid (e.g., HF), Hydrogenolysis | Stable to TFA and base |

Coupling Efficiencies and Mitigation of Side Reactions in SPPS

The efficiency of coupling amino acids during SPPS is critical for the synthesis of high-purity peptides. iris-biotech.de The incorporation of this compound presents challenges due to the steric hindrance caused by the bulky di-Boc protecting groups on the side chain and the Cbz group at the N-terminus. This steric bulk can slow down the coupling reaction, potentially leading to incomplete acylation and the formation of deletion sequences. reddit.com

To enhance coupling efficiency, more potent activating reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are often employed. Extended coupling times or double coupling protocols may also be necessary to ensure the reaction proceeds to completion. reddit.com

A significant side reaction associated with arginine derivatives during peptide synthesis is the formation of a δ-lactam. nih.govresearchgate.net This occurs when the activated carboxyl group of the arginine residue is intramolecularly attacked by the guanidino side chain. The di-Boc protection scheme on the guanidino group of this compound is, however, highly prone to this side reaction. nih.gov Studies on Fmoc-Arg(Boc)2-OH have shown that it exhibits the fastest kinetics of δ-lactam formation compared to other protected arginine derivatives, leading to lower coupling efficiencies. nih.gov In contrast, protecting groups like NO₂ have been shown to minimize this side reaction due to their electron-withdrawing nature. nih.govresearchgate.net Therefore, when using this compound, careful selection of coupling reagents and reaction conditions is crucial to minimize δ-lactam formation.

Utilization in Solution Phase Peptide Synthesis (LPPS)

Solution Phase Peptide Synthesis (LPPS), also known as liquid-phase peptide synthesis, remains a valuable method, particularly for large-scale synthesis and the preparation of protected peptide fragments. nih.gov

Fragment Condensation Strategies in Solution Phase

The Cbz group has traditionally been a workhorse for N-terminal protection in solution-phase synthesis. peptide.com this compound is well-suited for this strategy. It can be incorporated at the N-terminus of a peptide fragment. After the synthesis of the fragment, the C-terminal ester is saponified, and the resulting carboxylic acid is activated for coupling to the N-terminus of another peptide fragment. The high solubility of Cbz-protected peptides in organic solvents facilitates these reactions in solution. organic-chemistry.orgmissouri.edu

Table 2: Comparison of SPPS and LPPS Fragment Condensation

| Feature | Solid-Phase Peptide Synthesis (SPPS) | Solution-Phase Peptide Synthesis (LPPS) |

|---|---|---|

| Methodology | Stepwise addition of amino acids to a resin-bound chain. | Coupling of protected peptide fragments in solution. |

| Purification | Intermediate purification by simple filtration and washing. | Requires purification (e.g., crystallization, chromatography) after each step. |

| Scalability | Generally used for small to medium scale (mg to g). | Highly scalable for industrial production (kg). |

| Reagent Use | Requires excess reagents to drive reactions to completion. | Stoichiometric amounts of reagents can be used. |

Advantages in Specific Solution-Phase Applications and Continuous Flow Synthesis

The use of this compound in solution-phase synthesis offers several advantages. The lipophilic nature of the Cbz and Boc groups can enhance the solubility of the growing peptide chain in organic solvents, which is a critical factor in LPPS. rsc.org This improved solubility can prevent aggregation and facilitate purification. google.com

Continuous flow synthesis has emerged as a powerful technology for the efficient and scalable production of chemicals, including peptides. durham.ac.uknih.gov In a flow chemistry setup, reagents are continuously pumped through a reactor, allowing for precise control over reaction conditions and improved safety and efficiency. durham.ac.uk Both Boc and Cbz-protected amino acids have been successfully used in multi-step continuous flow systems for the synthesis of di- and tripeptides. durham.ac.uk The well-defined reaction kinetics and the ability to use immobilized reagents and scavengers in flow reactors make this an attractive approach for incorporating specialized amino acids like this compound. durham.ac.uk The solubility imparted by the protecting groups is also beneficial in maintaining a homogeneous flow stream.

Role in the Synthesis of Modified Peptides and Peptidomimetics

The protected amino acid derivative, this compound, serves as a specialized building block in peptide chemistry for the synthesis of modified peptides and peptidomimetics. Its unique structure, featuring a D-configuration, a shortened norarginine side chain, and specific protecting groups (Cbz and Boc), allows for the creation of novel peptide analogs with tailored properties.

Design and Synthesis of Arginine-Containing Peptidomimetics

Peptidomimetics are compounds designed to mimic natural peptides but with improved characteristics, such as enhanced stability and bioavailability. The incorporation of non-standard amino acids like this compound is a key strategy in the design of arginine-containing peptidomimetics. The D-configuration of this building block plays a crucial role in increasing resistance to enzymatic degradation by proteases, which typically recognize L-amino acids. This enhanced stability is a significant advantage in the development of peptide-based therapeutics.

The synthesis of these peptidomimetics often involves solid-phase peptide synthesis (SPPS), where the protected amino acid is sequentially coupled to a growing peptide chain on a solid support. The Cbz (benzyloxycarbonyl) group protects the α-amino group during the coupling reaction, while the two Boc (tert-butyloxycarbonyl) groups protect the guanidino function of the norarginine side chain. These protecting groups prevent unwanted side reactions and can be selectively removed under specific conditions. peptide.commasterorganicchemistry.com The use of such protected building blocks is essential for the controlled and efficient synthesis of complex peptide structures. nih.gov

The "nor" designation in norarginine indicates a shorter side chain compared to the natural arginine. This modification can influence the conformational preferences and biological activity of the resulting peptidomimetic. By altering the side chain length, researchers can fine-tune the interaction of the peptide with its biological target.

Below is a table summarizing the key features of this compound and their implications for peptidomimetic design.

| Structural Feature | Role in Peptidomimetic Design |

| D-Configuration | Enhances resistance to enzymatic degradation, leading to longer in vivo half-life. |

| Norarginine Side Chain | Modifies the spatial orientation and flexibility of the side chain, potentially altering binding affinity and selectivity for the target receptor. |

| Di-Boc Protected Guanidino Group | Masks the positive charge of the guanidino group, increasing lipophilicity and potentially improving membrane permeability. The bulky Boc groups also provide steric hindrance, influencing peptide conformation. |

| Cbz N-terminal Protection | A well-established protecting group in solution-phase synthesis, it can also be used in certain solid-phase strategies. It is stable under various conditions but can be removed by catalytic hydrogenation. |

Incorporation into Constrained Peptide Structures for Conformational Studies

The introduction of D-amino acids is a powerful tool for inducing specific secondary structures, such as β-turns and helices, in peptides. researchgate.net These constrained structures are valuable for studying the relationship between peptide conformation and biological activity. The incorporation of this compound can force the peptide backbone to adopt a particular fold that might be crucial for receptor binding.

Conformational studies of peptides containing D-amino acids often employ techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) to elucidate their three-dimensional structure. By replacing an L-amino acid with its D-enantiomer, researchers can probe the stereochemical requirements of a peptide for its biological function. researchgate.net For instance, the strategic placement of a D-amino acid can stabilize a β-hairpin structure, which is a common motif in protein-protein interactions. researchgate.net

The following table provides examples of how the incorporation of a D-amino acid can influence the secondary structure of a peptide.

| Peptide Sequence | Expected Conformation | Rationale |

| L-Pro-L-Ala | Extended | L-amino acids generally favor extended or helical structures. |

| D-Pro-L-Ala | Type II' β-turn | The D-Pro residue promotes a turn conformation in the peptide backbone. nih.gov |

| Ac-L-Ala-D-Ala-NHMe | β-turn | The alternating L- and D-residues can induce turn-like structures. nih.gov |

Synthesis of Peptides with Non-Standard or Post-Translational Modifications (as a building block)

This compound is an example of a non-canonical amino acid building block used to create peptides with functionalities not found in natural proteins. eurpepsoc.com These non-standard peptides are crucial tools in chemical biology and drug discovery. The synthesis of such peptides relies on the availability of appropriately protected amino acid derivatives that can be incorporated using standard peptide synthesis protocols. durham.ac.uk

The di-Boc protected guanidino group of this compound is particularly noteworthy. Besides providing protection during synthesis, it temporarily masks the positive charge of the arginine side chain. This can be useful for synthesizing peptides where a transient increase in lipophilicity is desired, for example, to improve cell permeability. mdpi.comresearchgate.net Once the peptide is synthesized, the Boc groups can be removed to restore the cationic nature of the side chain.

Furthermore, the use of such building blocks allows for the creation of peptides that mimic post-translational modifications. While this compound itself does not represent a common post-translational modification, the principle of using protected, non-standard amino acids is central to this area of research. By synthesizing peptides with specific modifications, scientists can study their effects on protein structure and function.

Structural and Conformational Studies of Cbz D Norarg Boc 2 Oh and Its Derivatives

Conformational Analysis of Protected Arginine Side Chains

The guanidinium (B1211019) group of arginine is a key determinant of its biological activity, participating in a multitude of electrostatic and hydrogen-bonding interactions. The introduction of two tert-Butyloxycarbonyl (Boc) groups to the guanidinium moiety, as seen in Cbz-D-norarg(boc)2-OH, significantly alters the conformational landscape of the side chain. The bulky and electron-withdrawing nature of the Boc groups restricts the free rotation around the C-N bonds of the guanidinium group, leading to a more defined set of accessible conformations.

Studies on similar di-Boc-protected guanidino groups have shown that the planar geometry of the guanidinium ion is distorted, and the positive charge is delocalized over a larger area. This modification can modulate the binding affinity and specificity of arginine-containing peptides by altering their ability to interact with biological targets. The conformational preferences of the di-Boc-protected side chain are a result of the interplay between steric hindrance from the bulky Boc groups and the electronic effects influencing bond rotation.

Impact of Protecting Groups on Amino Acid and Peptide Conformation

Protecting groups are indispensable in peptide synthesis for preventing unwanted side reactions and ensuring the formation of the desired peptide sequence. redalyc.org Beyond this primary role, protecting groups such as the Carboxybenzyl (Cbz) group at the N-terminus and the Boc groups on the side chain of this compound have a substantial impact on the local and global conformation of the amino acid and the resulting peptide.

The Cbz group, with its aromatic ring, can engage in π-π stacking and other non-covalent interactions, influencing the backbone dihedral angles (phi and psi) of the amino acid residue. Similarly, the voluminous Boc groups on the norarginine side chain introduce significant steric bulk, which can restrict the conformational freedom of the peptide backbone in its vicinity. This steric hindrance can be strategically employed to induce specific secondary structures, such as turns or helical motifs, in synthetic peptides. The strategic use of such protecting groups allows for a degree of control over the three-dimensional structure of the final peptide product. redalyc.org

Spectroscopic Characterization for Structural Elucidation (e.g., NMR, Mass Spectrometry in academic context)

The precise structure of this compound and its peptide derivatives is elucidated through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy provides detailed information about the chemical environment of individual atoms within the molecule. In the ¹H NMR spectrum of a Cbz-protected amino acid, characteristic signals for the aromatic protons of the benzyl (B1604629) group and the methylene protons of the benzyloxy group are typically observed. redalyc.org For this compound, the protons of the Boc groups would exhibit a characteristic singlet in the upfield region of the spectrum, integrating to 18 protons. The signals corresponding to the alpha-proton and the side-chain methylene groups of the norarginine moiety would provide crucial information about the local conformation. Two-dimensional NMR techniques, such as COSY and NOESY, can be used to establish through-bond and through-space correlations, respectively, further defining the molecule's three-dimensional structure.

Mass Spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For Boc-protected amino acids and peptides, Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed techniques. The mass spectrum of this compound would show a prominent peak corresponding to its molecular ion. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide valuable structural information, such as the loss of the Boc groups (a characteristic loss of 56 or 100 Da) or the Cbz group, confirming the identity and purity of the synthesized compound. ias.ac.inacdlabs.com

Below is a table summarizing the expected spectroscopic data for this compound based on typical values for similar protected amino acids.

| Spectroscopic Technique | Expected Observations for this compound |

| ¹H NMR | Signals for Cbz aromatic protons, Cbz methylene protons, norarginine side-chain protons, alpha-proton, and a singlet for the 18 protons of the two Boc groups. |

| ¹³C NMR | Resonances for the carbonyl carbons of the Cbz, Boc, and carboxylic acid groups, aromatic carbons, and aliphatic carbons of the norarginine backbone and side chain. |

| Mass Spectrometry (ESI-MS) | A molecular ion peak corresponding to the exact mass of the compound. |

| Tandem MS (MS/MS) | Characteristic fragmentation patterns showing the loss of Boc and Cbz protecting groups. |

Computational Chemistry Approaches in Peptide Design

Computational chemistry has become an invaluable tool in understanding and predicting the behavior of complex molecules like this compound and its peptide conjugates. These methods provide insights that complement experimental data and guide the design of novel peptides with specific structural and functional properties.

Computational methods such as molecular dynamics (MD) simulations and Monte Carlo simulations can be used to predict the conformational preferences of this compound. These simulations explore the potential energy surface of the molecule, identifying low-energy conformations that are likely to be populated. The stereochemistry of the D-amino acid, combined with the steric and electronic effects of the Cbz and di-Boc protecting groups, will significantly influence the predicted stable conformations. These predictions are crucial for designing peptides with a predefined three-dimensional structure, which is often a prerequisite for biological activity.

The incorporation of this compound into a peptide can serve as a research tool to probe the mechanistic details of ligand-protein interactions. The modified arginine side chain, with its altered size, shape, and charge distribution due to the Boc groups, can be used to investigate the specific requirements of a protein's binding pocket. Molecular docking and MD simulations of peptides containing this residue in complex with a target protein can reveal how the modified guanidinium group interacts with the receptor. By comparing the binding of these modified peptides to their natural counterparts, researchers can gain a deeper understanding of the key interactions that drive molecular recognition and biological function. For instance, MD simulations can elucidate the pathway of an arginine analog as it permeates a protein channel, highlighting the crucial conformational rearrangements and specific molecular interactions involved.

Advanced Research Avenues and Future Directions

Development of Novel Deprotection Strategies for Boc and Cbz Groups

The orthogonality of protecting groups is a cornerstone of modern peptide and organic synthesis, allowing for the selective removal of one group without affecting others. masterorganicchemistry.comresearchgate.net The Cbz group is traditionally removed by hydrogenolysis, while the Boc group is labile to strong acids like trifluoroacetic acid (TFA). masterorganicchemistry.com Research is actively pursuing milder and more selective deprotection methods to enhance the utility of building blocks like Cbz-D-norarg(boc)2-OH, especially in the synthesis of sensitive or complex molecules.

Recent developments include nucleophilic deprotection protocols, such as the use of 2-mercaptoethanol, which can cleave carbamates like Cbz under specific conditions that are orthogonal to standard hydrogenolysis or acid-mediated methods. organic-chemistry.orgnih.gov Furthermore, electroreductive methods are being investigated as a "greener" and highly selective alternative for cleaving certain carbamate (B1207046) groups. iris-biotech.deiris-biotech.de These emerging strategies aim to circumvent the harsh conditions of traditional methods, which can sometimes lead to side reactions or degradation of the target molecule. The development of such orthogonal strategies is crucial for multi-step syntheses where multiple protecting groups are present. masterorganicchemistry.com

| Protecting Group | Conventional Deprotection | Novel/Alternative Deprotection Method | Key Advantages of Novel Method |

|---|---|---|---|

| Cbz (Carboxybenzyl) | Hydrogenolysis (e.g., H₂, Pd/C) | Nucleophilic cleavage (e.g., 2-mercaptoethanol) nih.gov; Electroreductive cleavage iris-biotech.deiris-biotech.de | Avoids heavy metal catalysts; Orthogonal to acid-labile groups; High selectivity. |

| Boc (tert-butyloxycarbonyl) | Strong Acid (e.g., TFA) | Lewis Acids (e.g., FeCl₃) in green solvents researchgate.net; Temperature-controlled selective removal researchgate.net | Milder conditions; Use of cost-effective and environmentally friendly reagents. |

Exploration of Alternative Guanidino Protecting Groups in conjunction with Cbz

While the dual Boc protection on the guanidino group of this compound offers robust protection, the exploration of alternative groups is a key area of research. The goal is to find groups that offer different lability, improved solubility, or alternative orthogonal cleavage conditions. The guanidine (B92328) functional group is highly basic and requires robust protection to prevent side reactions during peptide synthesis. biosynth.com

One notable alternative is the trifluoroacetyl group, which can be used to protect guanidine functionalities. nih.gov This group is easily cleaved under mild basic conditions, making it fully orthogonal to the acid-labile Boc group and the hydrogenolysis-labile Cbz group. researchgate.netnih.gov Another protecting group used in Boc-based solid-phase peptide synthesis (SPPS) is the p-toluenesulfonyl (Tos) group, which is stable to the acidic conditions used for Boc removal but requires strong acid (like hydrogen fluoride) for its own cleavage. creative-peptides.compeptide.com The development of new guanidinylation reagents continues to expand the toolkit available to chemists, allowing for more tailored protection strategies in complex syntheses. researchgate.net

| Guanidino Protecting Group | Cleavage Conditions | Orthogonality with Nα-Cbz | Primary Application Strategy |

|---|---|---|---|

| di-Boc | Strong Acid (e.g., TFA) | Semi-orthogonal (Cbz is stable to TFA) | Fmoc/tBu SPPS |

| Tos (p-toluenesulfonyl) | Very Strong Acid (e.g., HF) | Yes | Boc/Bzl SPPS |

| Trifluoroacetyl | Mild Base (e.g., aqueous ammonia) | Yes nih.gov | Provides orthogonality to both acid and hydrogenolysis-labile groups. researchgate.netnih.gov |

| Pbf (Pentamethyldihydrobenzofuran-5-sulfonyl) | Moderate Acid (e.g., TFA) | Semi-orthogonal | Fmoc/tBu SPPS |

Application in the Synthesis of Complex Biomolecules beyond Linear Peptides

The incorporation of non-canonical amino acids, particularly D-isomers like D-norarginine, is a powerful strategy for creating complex biomolecules with enhanced properties. nih.govwikipedia.org D-amino acids can induce specific secondary structures, such as turns in a peptide backbone, and confer resistance to enzymatic degradation. nih.gov This makes building blocks like this compound highly valuable for the synthesis of peptidomimetics and cyclic peptides, which are of significant interest as therapeutic agents due to their improved stability and target affinity. nih.govnih.gov

Research is focused on incorporating such modified amino acids into structures that mimic natural peptides but have superior pharmacological profiles. uu.nl For example, the synthesis of cyclic peptidomimetics often involves the strategic placement of D-amino acids to facilitate the desired conformation for macrocyclization and biological activity. nih.govnih.gov The guanidinium (B1211019) side chain of the norarginine residue can play a critical role in molecular recognition and binding to biological targets, making its inclusion in these complex scaffolds highly desirable.

Innovations in Chiral Synthesis and Stereocontrol of D-Amino Acid Derivatives

The biological function of peptides and related molecules is critically dependent on their stereochemistry. Therefore, the synthesis of enantiomerically pure amino acids is paramount. For D-amino acid derivatives like this compound, innovations in asymmetric synthesis are crucial for ensuring high stereochemical fidelity. While chemical methods involving chiral resolution or asymmetric protocols exist, they can sometimes be costly or low-yielding. nih.govrsc.org

Recent advances have focused heavily on biocatalytic and enzymatic methods, which offer high enantioselectivity and operate under mild conditions. nih.govrsc.orgrsc.org One promising strategy is the stereoinversion of readily available L-amino acids into their D-counterparts using a cascade of enzymes, such as an L-amino acid deaminase followed by a D-amino acid dehydrogenase. nih.govrsc.org Organocatalysis has also emerged as a powerful tool, with methods like enantioselective Mannich-type reactions being developed for the synthesis of non-proteinogenic α-amino acids. rsc.org These state-of-the-art techniques are essential for producing high-purity chiral building blocks required for advanced applications. tandfonline.com

Integration into Automated Synthesis Platforms and High-Throughput Research

The automation of chemical synthesis, particularly solid-phase peptide synthesis (SPPS), has revolutionized the production of peptides for research and therapeutic development. beilstein-journals.orgnih.gov A key future direction is the seamless integration of non-standard amino acids, including this compound, into these automated workflows. beilstein-journals.org This integration presents unique challenges, as the coupling efficiency and deprotection of non-standard residues may require optimization of standard protocols.

High-throughput screening and the rapid synthesis of peptide libraries depend on the reliability and efficiency of automated synthesizers. biotage.com The development of specialized coupling reagents and optimized protocols for difficult sequences, which often include non-standard or sterically hindered amino acids, is an active area of research. nih.gov Beyond traditional SPPS, cell-free protein synthesis (CFPS) systems are emerging as a powerful platform for the high-throughput incorporation of non-standard amino acids into proteins, offering an unprecedented level of control and design freedom for creating novel biomaterials and therapeutics. frontiersin.orgnih.gov

Conclusion

Summary of Cbz-D-norarg(boc)2-OH's Contribution to Peptide and Medicinal Chemistry Research

The primary contribution of a compound like this compound lies in its utility as a custom building block for solid-phase peptide synthesis (SPPS). The strategic combination of its structural features offers several advantages in the design and synthesis of novel peptides and peptidomimetics.

The incorporation of a D-amino acid is a well-established strategy to enhance the metabolic stability of peptides. frontiersin.orglifetein.com Peptides containing D-amino acids are generally more resistant to degradation by proteases, which primarily recognize L-amino acids. lifetein.com This increased stability is a critical attribute for the development of peptide-based therapeutics with improved pharmacokinetic profiles. Furthermore, the presence of a D-amino acid can induce specific conformational constraints in the peptide backbone, which can be exploited to design peptides with well-defined secondary structures, such as β-turns. psu.edursc.org

The orthogonal protection scheme is another significant feature. The Nα-Cbz (benzyloxycarbonyl) group and the side-chain Boc (tert-butoxycarbonyl) groups are removable under different conditions. masterorganicchemistry.com The Cbz group is typically cleaved by catalytic hydrogenation, while the Boc groups are labile to strong acids like trifluoroacetic acid (TFA). masterorganicchemistry.compeptide.com This orthogonality is crucial for the synthesis of complex peptides, allowing for selective deprotection of either the N-terminus for chain elongation or the side chain for on-resin modifications like cyclization or labeling. peptide.comnih.gov

The norarginine core, being a non-proteinogenic amino acid, makes this compound valuable for creating peptidomimetics. These are molecules that mimic the structure and function of natural peptides but have modified backbones or side chains to improve properties such as receptor affinity, selectivity, and bioavailability.

Remaining Challenges and Open Questions in the Synthesis and Application of Highly Protected Amino Acids

Despite the potential benefits, the synthesis and application of highly protected and structurally complex amino acids like this compound are not without challenges.

Synthetic Challenges:

Side Reactions: The protection of the guanidino group of arginine and its analogues is notoriously challenging and can be prone to side reactions. For instance, δ-lactam formation is a known side reaction during the activation of arginine derivatives for peptide coupling. mdpi.comnih.gov While the dual Boc protection is designed to mitigate such issues, its stability can be a concern, with potential for degradation over time in solution. mdpi.com

Purification: The purification of highly protected amino acids can be complex due to their often-poor solubility in common solvents and the presence of structurally similar byproducts.

Green Chemistry: The synthesis of protected amino acids often involves the use of hazardous reagents and solvents. There is a growing need to develop more environmentally friendly and sustainable synthetic methods.

Application Challenges:

Coupling Efficiency: The bulky Cbz and Boc protecting groups can cause steric hindrance, potentially leading to slower and less efficient coupling reactions during SPPS, especially when coupling to a sterically hindered amino acid on the growing peptide chain. researchgate.net

Solubility: Highly protected amino acids can sometimes have limited solubility in the solvents commonly used for SPPS, such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), which can complicate the synthesis process. mdpi.com

Prospective Research Trajectories for This Compound and Analogues in Chemical Biology

The unique structural features of this compound open up several exciting avenues for future research in chemical biology.

Development of Novel Peptidomimetics: This compound is an ideal candidate for the synthesis of peptidomimetics with enhanced therapeutic potential. Peptides incorporating D-norarginine could exhibit improved resistance to enzymatic degradation and unique receptor binding profiles.

Probes for Studying Biological Systems: Peptides containing this unnatural amino acid could be synthesized with isotopic labels or fluorescent tags to serve as chemical probes for studying enzyme mechanisms, protein-protein interactions, and other biological processes.

Creation of Novel Biomaterials: The incorporation of D-amino acids can influence the self-assembly properties of peptides. rsc.org Therefore, peptides containing D-norarginine could be explored for the development of novel hydrogels, nanofibers, and other biomaterials with tailored properties for applications in tissue engineering and drug delivery.

Combinatorial Chemistry and Drug Discovery: this compound could be used in the construction of combinatorial peptide libraries. Screening these libraries could lead to the discovery of novel peptide-based ligands for various biological targets, including receptors and enzymes, which could serve as leads for drug development.

Synthesis of Analogues: Future research could focus on the synthesis of analogues of this compound with different protecting group combinations to further fine-tune their properties for specific applications in peptide synthesis. Additionally, modifications to the norarginine side chain could be explored to create a wider range of non-proteinogenic amino acid building blocks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.